molecular formula C17H20N2O2S B5779580 N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea CAS No. 405067-53-0

N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea

Cat. No. B5779580
CAS RN: 405067-53-0
M. Wt: 316.4 g/mol
InChI Key: BCOIISAPWKVIGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea is a chemical compound that is widely used in scientific research. It is a thiourea derivative that has been synthesized and studied for its potential biological and pharmacological properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and by binding to metal ions. These actions may contribute to its antifungal, antibacterial, antiviral, and anticancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of certain fungi, bacteria, and viruses. It has also been shown to have cytotoxic effects on cancer cells. In addition, it has been found to inhibit the activity of certain enzymes and to bind to metal ions.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea in lab experiments is its potential to exhibit antifungal, antibacterial, antiviral, and anticancer properties. Another advantage is its ability to inhibit the activity of certain enzymes and to bind to metal ions. However, one of the limitations is the lack of understanding of its mechanism of action. In addition, further studies are needed to determine its potential toxicity and side effects.

Future Directions

There are several future directions for the study of N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea. One direction is to investigate its potential use as a therapeutic agent for the treatment of fungal, bacterial, and viral infections. Another direction is to study its potential use as an anticancer agent. In addition, further studies are needed to determine its potential as an enzyme inhibitor and as a ligand for metal ions. Finally, more research is needed to determine its potential toxicity and side effects.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea involves the reaction between 4-methoxyphenyl isothiocyanate and 2-(4-methoxyphenyl)ethylamine. The reaction takes place in anhydrous toluene under reflux conditions for several hours. The product is then purified by recrystallization from ethanol.

Scientific Research Applications

N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been studied for its potential biological and pharmacological properties. It has been found to exhibit antifungal, antibacterial, and antiviral activities. It has also been studied for its potential anticancer properties. In addition, it has been investigated for its potential use as an enzyme inhibitor and as a ligand for metal ions.

properties

IUPAC Name

1-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-20-15-7-3-13(4-8-15)11-12-18-17(22)19-14-5-9-16(21-2)10-6-14/h3-10H,11-12H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOIISAPWKVIGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=S)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001195567
Record name N-(4-Methoxyphenyl)-N′-[2-(4-methoxyphenyl)ethyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001195567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

405067-53-0
Record name N-(4-Methoxyphenyl)-N′-[2-(4-methoxyphenyl)ethyl]thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=405067-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Methoxyphenyl)-N′-[2-(4-methoxyphenyl)ethyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001195567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.